molecular formula C10H13NO3 B2833456 2-(2-Methyl-3-nitrophenyl)propan-1-ol CAS No. 2248308-26-9

2-(2-Methyl-3-nitrophenyl)propan-1-ol

Cat. No.: B2833456
CAS No.: 2248308-26-9
M. Wt: 195.218
InChI Key: VIFRUKOAGJPHBT-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrophenyl)propan-1-ol is a nitro-aromatic alcohol featuring a hydroxyl (-OH) group attached to a propanol backbone and a 2-methyl-3-nitrophenyl substituent. The nitro (-NO₂) and methyl (-CH₃) groups on the aromatic ring influence electronic properties, solubility, and reactivity, distinguishing it from aliphatic nitro alcohols and other aromatic derivatives.

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRUKOAGJPHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the nitration of 2-methylphenylpropan-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 2-(2-Methyl-3-nitrophenyl)propan-1-one or 2-(2-Methyl-3-nitrophenyl)propanoic acid.

    Reduction: Formation of 2-(2-Methyl-3-aminophenyl)propan-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-(2-Methyl-3-nitrophenyl)-4-chloropropan-1-ol.

Scientific Research Applications

2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the nitro or hydroxyl groups, leading to various biological effects.

Comparison with Similar Compounds

Aromatic Amino/Methoxy Derivatives

Example Compounds :

  • (R,S)-2-(3-Methoxyphenylamino)propan-1-ol (7)
  • (R)- and (S)-2-(3-Methoxyphenylamino)propan-1-ol

Key Comparisons :

  • Synthesis : These analogs are synthesized via LiAlH₄ reduction under nitrogen, achieving high yields (92–95%) . The absence of nitro groups in these compounds simplifies reduction steps compared to nitro-containing analogs.
  • Structural Features: The methoxy (-OCH₃) and amino (-NH₂) substituents are electron-donating, enhancing solubility in polar solvents.
  • Hydrogen Bonding: Both compound classes exhibit hydrogen bonding via -OH and amino groups, but nitro substituents may introduce additional dipole-dipole interactions.

Data Table :

Property 2-(2-Me-3-NO₂Ph)propan-1-ol 2-(3-MeOPhNH)propan-1-ol
Substituent Electronic Effect Electron-withdrawing (NO₂) Electron-donating (NH₂, OCH₃)
Synthesis Yield Not reported 92–95%
Key Interactions Dipole-dipole, H-bonding H-bonding, polar interactions

Polyaromatic Propanol Derivatives

Example Compound :

  • 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol

Key Comparisons :

  • Molecular Complexity: The carbazole-quinoline moiety introduces steric bulk and extended π-conjugation, significantly increasing molecular weight (394.50 g/mol) compared to the simpler phenyl-substituted target compound .
  • Crystallography: The crystal structure of this compound reveals hydrogen-bonded dimers (R₂²(16) motif) and a monoclinic P2₁/c space group . Similar dimerization may occur in 2-(2-methyl-3-nitrophenyl)propan-1-ol, but the nitro group’s planarity could alter packing efficiency.
  • Solubility : Larger aromatic systems reduce solubility in aqueous media, whereas the nitro and methyl groups in the target compound may balance hydrophilicity and lipophilicity.

Data Table :

Property 2-(2-Me-3-NO₂Ph)propan-1-ol Carbazole-Quinolyl Propanol
Molecular Weight ~195 g/mol (estimated) 394.50 g/mol
Crystal System Not reported Monoclinic (P2₁/c)
Hydrogen Bonding Likely dimerization R₂²(16) dimers

Aliphatic Nitro Alcohols

Example Compound :

  • 2-Methyl-2-nitro-1-propanol (CAS 76-39-1)

Key Comparisons :

  • Toxicity: 2-Methyl-2-nitro-1-propanol exhibits moderate acute toxicity (rat LD₅₀ = 845–1480 mg/kg) and causes eye irritation but is non-genotoxic (Ames test negative) .
  • Occupational Exposure Limits (OEL): For 2-nitro-1-propanol, an OEL of 0.8 ppm is recommended, extrapolated using uncertainty factors from aliphatic analogs like 2-nitropropane . Structural differences (aromatic vs. aliphatic nitro) necessitate caution in applying these limits directly to the target compound.
  • Metabolism : Aliphatic nitro alcohols undergo oxidation or reduction pathways, whereas aromatic nitro groups may form reactive intermediates (e.g., nitroso derivatives), increasing toxicological risks.

Data Table :

Property 2-(2-Me-3-NO₂Ph)propan-1-ol 2-Me-2-NO₂-propan-1-ol
Toxicity (LD₅₀) Not reported 845–1480 mg/kg (rat)
Genotoxicity Not reported Negative (Ames test)
Recommended OEL Not established 0.8 ppm

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